molecular formula C19H11BrClF3N2O2S2 B3751382 2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3751382
M. Wt: 535.8 g/mol
InChI Key: ZWDUUGSAMBSLDI-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a thiazolidine ring, a bromobenzylidene group, and a chlorotrifluoromethylphenyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazolidine ring, for example, is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. The bromobenzylidene and chlorotrifluoromethylphenyl groups are aromatic rings with various substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the bromine atom in the bromobenzylidene group could potentially be replaced in a substitution reaction. The thiazolidine ring might also undergo reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms might increase its density and boiling point compared to similar compounds without these halogens. The presence of the aromatic rings might also influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research with many potential applications, including the development of new drugs and materials. Future research might focus on exploring the properties of this compound and similar compounds, developing more efficient synthesis methods, or investigating potential uses .

Properties

IUPAC Name

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClF3N2O2S2/c20-11-3-1-2-10(6-11)7-15-17(28)26(18(29)30-15)9-16(27)25-14-5-4-12(21)8-13(14)19(22,23)24/h1-8H,9H2,(H,25,27)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDUUGSAMBSLDI-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.